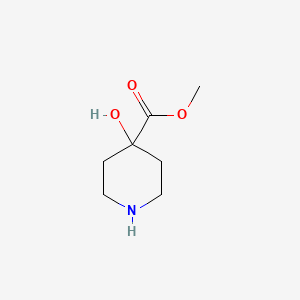

Methyl 4-hydroxypiperidine-4-carboxylate

Description

Overview of Piperidine (B6355638) Core Structures in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical and natural product chemistry. nih.govajchem-a.com This saturated amine, with the chemical formula (CH₂)₅NH, is a fundamental building block in the construction of a vast array of bioactive compounds. wikipedia.orgsolubilityofthings.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, as well as a wide range of alkaloids. nih.govajchem-a.com

The prevalence of the piperidine scaffold stems from its favorable physicochemical properties. The chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. wikipedia.orgthieme-connect.com The nitrogen atom within the ring can act as a hydrogen bond acceptor and imparts basicity, influencing the compound's solubility and pharmacokinetic profile. solubilityofthings.com The development of efficient and cost-effective methods for the synthesis and functionalization of substituted piperidines remains a significant focus in modern organic chemistry, reflecting the scaffold's enduring importance in drug discovery. nih.gov

Significance of Substituted Piperidine Carboxylates as Versatile Chemical Scaffolds

Among the myriad of substituted piperidines, those bearing a carboxylate functional group, known as piperidine carboxylates, are particularly valuable as chemical scaffolds. researchgate.net The presence of the carboxylate group, often in the form of a methyl or ethyl ester, provides a reactive handle for further chemical transformations. nih.gov This allows for the elaboration of the piperidine core into more complex molecular architectures through reactions such as amide bond formation, reduction to alcohols, or participation in various coupling reactions. nih.gov

Specifically, substituted piperidine-4-carboxylates serve as key intermediates in the synthesis of a range of biologically active molecules. researchgate.netfishersci.com For instance, research has demonstrated the synthesis of chiral 2-substituted piperidine-4-carboxylic acids from amino acids, highlighting their role as versatile pharmaceutical intermediates. researchgate.net The strategic placement of substituents on the piperidine ring, in combination with the carboxylate functionality, enables the fine-tuning of a molecule's properties to achieve desired biological activity and selectivity. thieme-connect.com This has led to their use in developing inhibitors for various enzymes and antagonists for receptors. nih.govrsc.org Methyl piperidine-4-carboxylate, for example, is used as a reactant for the C-2 arylation of piperidines and in the synthesis of antitubercular agents and protein kinase D inhibitors. fishersci.com

Research Context and Importance of Methyl 4-hydroxypiperidine-4-carboxylate

This compound, often handled in its more stable hydrochloride salt form, is a bifunctional molecule that combines the features of a tertiary alcohol and a methyl ester on a piperidine framework. uni.lubldpharm.com This specific arrangement of functional groups makes it a particularly useful intermediate in the synthesis of targeted, high-value compounds, especially in the pharmaceutical industry.

The compound serves as a key precursor in the synthesis of potent narcotic analgesics, such as remifentanil analogues. researchgate.net An efficient synthesis route starting from 1-benzylpiperidin-4-one involves a Strecker-type condensation, followed by hydrolysis and esterification to yield related anilino-esters, demonstrating the role of such piperidine carboxylates as crucial building blocks. researchgate.net

Furthermore, the core structure of this compound is utilized in the design of enzyme inhibitors. It is a component in the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, which have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are associated with cancer. nih.gov In these designs, the piperidine-4-carboxylate moiety acts as a central scaffold, connecting the key sulfonamide group to other "tail" functionalities that can be modified to optimize binding affinity and selectivity for different enzyme isoforms. nih.gov The compound's structural rigidity and the presence of both hydrogen-bond donating (hydroxyl) and accepting (ester carbonyl) groups allow for specific and strong interactions within the active sites of biological targets.

Data Tables

Table 1: Physicochemical Properties of Related Piperidine Compounds This table provides data for closely related and precursor compounds to illustrate the general properties of this chemical class, as specific data for the title compound is not readily available in the aggregated search results.

| Property | Value | Compound | Source(s) |

| Molecular Formula | C₅H₁₁N | Piperidine | wikipedia.org |

| Molar Mass | 85.150 g·mol⁻¹ | Piperidine | wikipedia.org |

| Appearance | Colorless liquid | Piperidine | wikipedia.org |

| Density | 0.862 g/mL | Piperidine | wikipedia.org |

| Boiling Point | 106 °C | Piperidine | wikipedia.org |

| Melting Point | 86-90 °C | 4-Hydroxypiperidine (B117109) | innospk.com |

| Molecular Formula | C₁₀H₁₉NO₃ | 1-Boc-4-hydroxypiperidine | sigmaaldrich.com |

| Molar Mass | 201.26 g/mol | 1-Boc-4-hydroxypiperidine | sigmaaldrich.com |

| Melting Point | 61-65 °C | 1-Boc-4-hydroxypiperidine | sigmaaldrich.com |

Table 2: Spectroscopic Data for a Structurally Similar Compound: 1-Benzyl-4-(N-phenylpropionylamino)piperidine-4-carboxylic acid methyl ester (6) This data is for a more complex derivative to provide context on the types of characterization performed on such molecules.

| Data Type | Values | Source(s) |

| ¹³C-NMR (CDCl₃, δ) | 36.09, 49.27, 52.27, 58.19, 62.96, 115.23, 118.57, 127.05, 128.24, 129.11, 138.30, 144.93, 175.99 | researchgate.net |

| MS (m/z) | 325 (M+1, 5), 324 (M, 13), 231 (57), 172 (85), 91 (100) | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxypiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-6(9)7(10)2-4-8-5-3-7/h8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJIZTKWUYPYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610706 | |

| Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767265-77-0 | |

| Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 4 Hydroxypiperidine 4 Carboxylate and Its Analogs

Established Synthetic Pathways for the Piperidine (B6355638) Ring System

The construction of the piperidine core is the foundational stage of the synthesis. Methodologies can be broadly categorized into those that build the ring from linear molecules and those that employ cyclization reactions of appropriately functionalized precursors.

The formation of the piperidine ring from acyclic starting materials is a fundamental approach in heterocyclic chemistry. One common strategy involves the condensation of amines with dicarbonyl compounds or their equivalents. For instance, the double Mannich reaction between a primary amine, formaldehyde, and a ketone like acetone (B3395972) dicarboxylate can be used to construct the 4-piperidone (B1582916) skeleton, which is a key precursor to the target molecule. Another method involves the reductive amination of a 1,5-dicarbonyl compound.

A notable example is the synthesis of 4-hydroxy-piperidine derivatives from γ,δ-unsaturated amines and aldehydes. sigmaaldrich.com This process involves the condensation of these open-chain precursors in an acidic solution to form the piperidine ring directly. sigmaaldrich.com

Intramolecular cyclization reactions are a powerful and widely used method for constructing the piperidine ring with high efficiency. These reactions often start with a linear substrate containing a nitrogen atom and a reactive functional group at the appropriate distance to facilitate a 6-membered ring closure.

A prominent pathway to a key intermediate, N-Boc-4-piperidone, starts from 4-piperidone hydrate (B1144303) hydrochloride. The initial step involves neutralization, followed by the protection of the nitrogen atom with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This sequence provides the stable, N-protected 4-piperidone, a versatile intermediate for further functionalization. Another approach involves the Dieckmann condensation of a diester containing a nitrogen atom in the chain, which leads to a β-keto ester that can be subsequently hydrolyzed and decarboxylated to yield a 4-piperidone.

The following table summarizes a typical synthesis of an N-protected 4-piperidone intermediate.

Table 1: Synthesis of N-Boc-4-piperidone

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|

Introduction and Functionalization of the 4-Hydroxyl Group

With the piperidine ring in place, the next critical phase is the introduction of the hydroxyl group at the C-4 position. This is often achieved concurrently with the installation of the carboxylate precursor.

A primary strategy for creating the 4-hydroxy-4-carboxylate substructure is through the cyanohydrin formation reaction starting from an N-protected 4-piperidone. This reaction involves the nucleophilic addition of a cyanide anion (from sources like HCN, NaCN, or KCN) to the carbonyl group of the piperidone. scbt.com The resulting cyanohydrin contains both the hydroxyl group and a nitrile group at the C-4 position. The nitrile group serves as a direct precursor to the carboxylic acid, which can be revealed through hydrolysis. google.com

For example, an optimized Strecker-type condensation on 1-benzylpiperidin-4-one using aniline (B41778) and HCN yields an α-aminonitrile. researchgate.net While this produces a 4-amino derivative, a related pathway via a cyanohydrin (by omitting the aniline) directly furnishes the 4-hydroxy-4-cyano intermediate. This intermediate can then be converted to the final product through hydrolysis and esterification. The hydrolysis of the nitrile is typically performed under acidic or basic conditions. google.comorgsyn.org

Table 2: Cyanohydrin Formation from a 4-Piperidone

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde or Ketone | KCN or NaCN, acid | Basic catalysis | Cyanohydrin | bldpharm.com |

Achieving stereocontrol during the introduction of the hydroxyl group is crucial for synthesizing specific stereoisomers. When the hydroxyl group is introduced by reducing a ketone, stereoselectivity can be achieved using chiral reducing agents or through substrate control.

For instance, the diastereoselective reduction of a related substrate, methyl 1-benzyl-4-oxo-3-piperidinecarboxylate, can be controlled to yield specific diastereomers of the corresponding alcohol. rsc.org The commercial availability of specific stereoisomers, such as (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, indicates that highly stereoselective synthetic routes have been developed, likely involving enzymatic resolutions or asymmetric catalysis. biosynth.com

The regioselectivity of the hydroxylation is definitively controlled by starting the synthesis from a 4-piperidone precursor. All subsequent additions to the carbonyl group are inherently directed to the C-4 position.

An alternative approach to functionalizing the C-4 position involves the direct addition of a carbon nucleophile to an N-protected 4-piperidone. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with a Grignard reagent like methylmagnesium chloride results in the formation of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, demonstrating a regioselective C-C bond formation at C-4. chemicalbook.com While this example introduces a methyl group, the principle applies to other nucleophiles that could be precursors to a carboxylate group.

Table 3: Regioselective Addition to N-Boc-4-piperidone

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|

Esterification Reactions for the Carboxylate Moiety

The final step in the synthesis of Methyl 4-hydroxypiperidine-4-carboxylate is the esterification of the corresponding carboxylic acid. Several methods are available to achieve this transformation efficiently.

A common method is acid-catalyzed esterification, also known as Fischer esterification. In a relevant synthesis of an analog, the carboxylic acid was refluxed in dry methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid to yield the methyl ester. researchgate.net

Alternatively, the carboxylic acid can be converted to the methyl ester under basic conditions. The reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with iodomethane (B122720) in the presence of potassium carbonate in DMF provides the corresponding methyl ester. chemicalbook.com Another mild and efficient method involves the use of trimethylsilyldiazomethane, which reacts with the carboxylic acid in a mixture of acetonitrile (B52724) and methanol to give the methyl ester in high yield. chemicalbook.com

Table 4: Representative Esterification Methods

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane, K₂CO₃ | DMF, rt, 3h | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | - | chemicalbook.com |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | Trimethylsilyldiazomethane | Acetonitrile, Methanol, 0°C to rt, 3h | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 90% | chemicalbook.com |

Direct Esterification Methods

Direct esterification, most notably the Fischer-Speier esterification, represents the most straightforward method for synthesizing this compound from its corresponding carboxylic acid, 4-hydroxypiperidine-4-carboxylic acid. evitachem.com This equilibrium-controlled process involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester. To drive the equilibrium toward the product, a large excess of methanol is typically used, and/or the water formed during the reaction is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com

Transesterification Processes

Transesterification, or alcoholysis, is an alternative route to this compound, starting from a different ester of 4-hydroxypiperidine-4-carboxylic acid (e.g., the ethyl or benzyl (B1604629) ester). researchgate.net This process involves reacting the starting ester with methanol in the presence of an acid or base catalyst. The reaction proceeds by substituting the alcohol portion of the ester. Like direct esterification, this is also an equilibrium reaction. The equilibrium can be shifted in favor of the desired methyl ester by using a large excess of methanol or by removing the alcohol byproduct (e.g., ethanol) from the reaction mixture. researchgate.net This method is particularly useful when the parent carboxylic acid is sensitive or when a different ester precursor is more readily available.

Synthetic Approaches for N-Protected Derivatives

The secondary amine of the piperidine ring is often protected to prevent side reactions during subsequent synthetic transformations. The tert-Butoxycarbonyl (Boc) and Benzyl (Bn) groups are among the most common and versatile protecting groups employed for this purpose.

Utilization of tert-Butoxycarbonyl (Boc) and Benzyl (Bn) Protecting Groups

The introduction of a tert-Butoxycarbonyl (Boc) group onto the piperidine nitrogen is a standard procedure in organic synthesis. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) in a suitable solvent like dichloromethane (B109758) (DCM) or methanol. google.comchemicalbook.com The resulting N-Boc derivative is stable under a wide range of nucleophilic and basic conditions.

The Benzyl (Bn) group is another widely used protecting group, valued for its stability and orthogonal removal conditions relative to the Boc group. N-benzylation is commonly performed by treating the piperidine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, in a solvent like acetonitrile or dimethylformamide (DMF). google.comresearchgate.net A documented synthesis of the analogous N-benzyl-4-piperidinecarboxylic acid methyl ester involves reacting methyl 4-piperidinecarboxylate hydrochloride with benzyl bromide and triethylamine. google.com

Table 1: Representative Conditions for N-Protection of Piperidine Derivatives

| Protecting Group | Reagent | Base/Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Potassium Carbonate or Triethylamine | Methanol or Dichloromethane | Room temperature, 6-16h | google.comchemicalbook.com |

| Benzyl (Bn) | Benzyl Bromide (BnBr) | Triethylamine | Methanol | Reflux, 4-12h | google.com |

Selective Deprotection Strategies

The ability to selectively remove these protecting groups is critical for multi-step synthesis.

Boc Deprotection: The Boc group is characteristically labile under acidic conditions. It is most commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature. peptide.com Another standard procedure involves using a saturated solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate. chemicalbook.com Research has also focused on milder conditions to enhance chemoselectivity, including thermal deprotection in continuous flow systems or the use of reagents like oxalyl chloride in methanol. acs.orgnih.gov

Benzyl Deprotection: The N-benzyl group is typically removed via catalytic hydrogenolysis. This method involves reacting the N-benzyl piperidine with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst). nih.gov Catalytic transfer hydrogenation, using a hydrogen source like ammonium (B1175870) formate (B1220265) in methanol, is also a common and effective alternative to using pressurized hydrogen gas. sciencemadness.org The efficiency of these reactions can sometimes be improved by the addition of an acid, such as acetic acid. nih.gov More recently, greener methods using laccase and TEMPO in an aqueous medium have been developed for the chemoselective removal of N-benzyl groups. rsc.org

Table 2: Common Strategies for Selective Deprotection of N-Protected Piperidines

| Protecting Group | Reagent/System | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2h | peptide.com |

| tert-Butoxycarbonyl (Boc) | HCl (saturated solution) | 1,4-Dioxane | Room temperature, 2h | chemicalbook.com |

| Benzyl (Bn) | H₂ (gas), Pd/C | Methanol or Ethanol (B145695) | Room temperature, atmospheric pressure | sciencemadness.org |

| Benzyl (Bn) | Ammonium Formate, Pd/C | Methanol | Reflux | sciencemadness.org |

| Benzyl (Bn) | H₂, Pd(OH)₂/C, Acetic Acid | Ethanol | 60 °C | nih.gov |

Enantioselective Synthesis and Chiral Resolution Techniques

While this compound itself is an achiral molecule, the development of synthetic methods to access its chiral analogs is of significant interest. These methods focus on establishing stereocenters on the piperidine ring with high enantioselectivity.

Asymmetric Synthesis of Chiral Piperidine Carboxylates

Modern organic synthesis provides several powerful strategies for constructing chiral piperidine frameworks. These methods often rely on catalysis to transfer chiral information to the product.

One advanced approach is the enantioselective [4+2] annulation (or cycloaddition) of imines with allenes, catalyzed by a C₂-symmetric chiral phosphine. This method allows for the creation of highly functionalized and enantioenriched piperidine derivatives. acs.org

Another strategy employs chiral auxiliaries . For instance, phenylglycinol-derived oxazolopiperidone lactams can be used as chiral templates. The sequential dialkylation of the enolate derived from these lactams allows for the stereoselective introduction of two different substituents at the C3 position of the piperidine ring, generating a quaternary stereocenter with high control. acs.org

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids have been used to catalyze the enantioselective intramolecular cyclization of unsaturated acetals, yielding functionalized chiral piperidines. umich.edu A different organocatalytic approach involves the intramolecular aza-Michael reaction of N-tethered alkenes to form protected, substituted piperidines. nih.gov

Furthermore, the asymmetric hydrogenation of prochiral precursors is a well-established method. Prochiral pyridine (B92270) derivatives or enamines can be hydrogenated using chiral transition metal catalysts (e.g., based on rhodium or ruthenium) to yield optically active piperidines. nih.gov A specific example is the Rh(I)-catalyzed asymmetric hydrogenation used to prepare a chiral 4-amino-3-hydroxy piperidine derivative. rsc.org

Finally, multi-component cascade reactions offer an efficient route. A practical synthesis of a potent DPP-4 inhibitor was developed using a three-component cascade that starts with a highly enantioselective Michael addition to form a chiral nitro diester, which then serves as a key building block for the piperidinone skeleton. nih.gov

Table 3: Overview of Selected Asymmetric Strategies for Chiral Piperidine Analogs

| Strategy | Key Transformation | Catalyst/Auxiliary Type | Reference |

|---|---|---|---|

| Asymmetric Annulation | [4+2] Cycloaddition of imines and allenes | Chiral Phosphine Catalyst | acs.org |

| Chiral Auxiliary | Stereoselective enolate dialkylation | Phenylglycinol-derived lactam | acs.org |

| Organocatalysis | Intramolecular cyclization of unsaturated acetals | Chiral Phosphoric Acid | umich.edu |

| Asymmetric Hydrogenation | Hydrogenation of prochiral enamines/pyridines | Chiral Rhodium(I) or Ruthenium(II) Catalyst | nih.govrsc.org |

| Cascade Reaction | Michael addition followed by cyclization | Chiral catalyst for initial Michael addition | nih.gov |

Diastereoselective and Enantioselective Methodologies

The synthesis of specific stereoisomers of substituted piperidines, such as this compound, is of paramount importance, particularly for pharmaceutical applications where a single isomer is often responsible for the desired biological activity. nih.govnih.gov Consequently, significant research has been dedicated to developing methodologies that provide precise control over the three-dimensional arrangement of atoms.

One-pot multicomponent reactions have emerged as a highly efficient strategy for constructing highly substituted piperidines with excellent diastereoselectivity. acs.org For instance, a condensation reaction involving a nitroalkene, an amine, and an enone can yield complex piperidine structures in a single step. acs.org When chiral amines are used in such reactions, chirality can be effectively transferred to the product through exocyclic stereochemistry control, leading to enantiomerically pure piperidines. acs.orgrsc.org This approach offers a streamlined pathway to chiral piperidines, often in fewer than three steps. acs.org

Another powerful strategy involves the asymmetric dearomatization of pyridines. A chemo-enzymatic approach combining the chemical synthesis of N-substituted tetrahydropyridines followed by a one-pot, stereoselective amine oxidase/ene imine reductase cascade has been developed. nih.gov This method allows for the preparation of stereo-defined 3- and 3,4-substituted piperidines and has been successfully applied to the synthesis of key intermediates for drugs like Niraparib. nih.govnih.gov

Gold-catalyzed reactions have also provided novel routes to stereochemically defined piperidines. A one-pot sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement, yields highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This modular {[2+3]+1} annulation approach can be rendered enantioselective by starting with chiral amines derived from chiral sulfinyl imines. nih.gov

For the synthesis of 2-substituted and 2,6-disubstituted piperidines, methods utilizing chiral bicyclic lactams have been effective. acs.org Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridine (B1217469) derivatives also provide access to enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity. nih.gov Furthermore, kinetic resolution of racemic N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/sparteine has proven effective for obtaining highly enantioenriched products. rsc.org

A diastereoselective synthesis of new zwitterionic bicyclic lactams has been developed from chiral β-enaminoesters. rsc.org These intermediates have been used in the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative, demonstrating a method that generates multiple new stereogenic centers with high diastereoselectivity. rsc.org

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of any synthetic route hinges on the careful optimization of reaction parameters. For the synthesis of this compound and its analogs, catalyst selection, solvent effects, temperature, and monitoring techniques are crucial for maximizing yield and stereoselectivity.

Catalyst Screening and Ligand Design

The choice of catalyst is fundamental to the success of many modern synthetic transformations for producing piperidine scaffolds. A wide array of transition metals, including rhodium, palladium, ruthenium, nickel, and gold, have been employed. nih.govnih.govnih.gov For example, rhodium catalysts, when paired with appropriate chiral ligands, are highly effective in the asymmetric carbometalation of dihydropyridines. nih.gov

Ligand design is intrinsically linked to catalyst performance, especially in asymmetric catalysis. The development of novel pyridine-oxazoline (Pyox) ligands has enabled palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, producing chiral β-acetoxylated piperidines with excellent enantioselectivities under mild conditions. organic-chemistry.org Similarly, for the hydrogenation of substituted pyridines, heterogeneous catalysts based on cobalt, ruthenium, and nickel have been developed, offering high stability, good yields, and selectivity, sometimes even in aqueous media. nih.gov In some cases, simple and inexpensive catalysts like tartaric acid have been used effectively in one-pot syntheses of highly substituted piperidines. nih.gov

The table below summarizes various catalytic systems used in the synthesis of substituted piperidines.

| Reaction Type | Catalyst | Ligand/Additive | Substrate Type | Key Finding | Reference |

| Asymmetric Reductive Heck | Rhodium complex | Chiral Diene | Arylboronic acid, Dihydropyridine | High yield and excellent enantioselectivity for 3-substituted piperidines. | nih.gov |

| Cyclization/Rearrangement | Gold(I) complex | - | N-homopropargyl amide | High diastereoselectivity in piperidin-4-ol synthesis. | nih.gov |

| Pyridine Hydrogenation | Cobalt on TiO2 | Melamine | Substituted Pyridines | Effective, acid-free hydrogenation in water. | nih.gov |

| Pyridine Hydrogenation | Ruthenium complex | - | Substituted Pyridines | High stability and cis-diastereoselectivity. | nih.gov |

| Asymmetric Aminoacetoxylation | Palladium complex | Pyridine-oxazoline (Pyox) | Unactivated Alkenes | Excellent chemo-, regio- and enantioselectivities. | organic-chemistry.org |

| One-pot Condensation | Tartaric Acid | - | Aldehydes, Anilines, β-ketoesters | Efficient, green catalyst for highly substituted piperidines. | nih.gov |

Solvent Effects and Temperature Control

Solvent choice can dramatically influence reaction outcomes by affecting reagent solubility, reaction rates, and even selectivity. In the synthesis of a key intermediate for fentanyl analogues, a mixture of CH2Cl2/AcOH (≈1:1) gave optimal results for a Strecker-type condensation. researchgate.net For copper(II) carboxylate promoted intramolecular carboamination, polar solvents like DMF or CH3CN were initially required due to the poor solubility of the Cu(OAc)2 catalyst. nih.gov However, switching to more soluble copper salts, such as copper(II) neodecanoate, allowed the reaction to proceed efficiently in less polar environments. nih.gov

In a study on the synthesis of highly substituted piperidines using a tartaric acid catalyst, methanol was identified as the optimal solvent for yield, although ethanol had a similar effect on the reaction rate during kinetic investigations. nih.gov Solvent-free conditions resulted in a significantly lower yield (25%). nih.gov

Temperature is another critical parameter. Increasing reaction temperature can decrease the required reaction time but may also lead to the formation of byproducts. nih.govacs.org For the copper-promoted carboamination, raising the temperature from 120 °C to 160 °C reduced the reaction time from hours to 30 minutes. nih.gov Conversely, in an iron-catalyzed radical hydrothiolation, increasing the temperature was found to be detrimental to the yield. acs.org The optimal conditions for the catalytic N-debenzylation of a piperidine intermediate were found to be crucial to achieving near-quantitative yields. researchgate.net

The following table details the effects of solvent and temperature on various piperidine syntheses.

| Reaction | Solvent | Temperature | Observation | Reference |

| Strecker-type Condensation | CH2Cl2/AcOH (≈1:1) | 45–50 ºC | Optimal for achieving nearly quantitative yields. | researchgate.net |

| Tartaric Acid Catalyzed Synthesis | Methanol | Ambient | Methanol was found to be the desirable solvent for synthesis. | nih.gov |

| Tartaric Acid Catalyzed Synthesis | Solvent-free | Ambient | Moderate yield (25%) obtained. | nih.gov |

| Copper-promoted Carboamination | DMF | 160 °C | Reaction complete in 0.5 h (63% yield). | nih.gov |

| Copper-promoted Carboamination | DMF | 120 °C | Only 29% yield after 0.5 h. | nih.gov |

| Iron-Catalyzed Hydrothiolation | Ethanol | Ambient | Optimal solvent; increasing temperature was detrimental. | acs.org |

Advanced Reaction Monitoring Techniques

Effective monitoring of a chemical reaction is essential for optimization, allowing chemists to determine the ideal reaction time and gain insights into the reaction mechanism.

Thin-Layer Chromatography (TLC) is a common and straightforward technique used to monitor the progress of reactions, such as the reduction step in the one-pot synthesis of piperidin-4-ols. nih.gov

For more detailed mechanistic investigations, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. In the development of a chemo-enzymatic cascade to produce chiral piperidines, the conversion of a tetrahydropyridine (B1245486) intermediate to the final piperidine product was investigated by in-situ ¹⁹F NMR reaction monitoring, providing valuable mechanistic data. nih.gov

Derivatization and Functionalization Chemistry of Methyl 4 Hydroxypiperidine 4 Carboxylate

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a key site for functionalization. It readily undergoes reactions typical of secondary amines, allowing for the introduction of a wide variety of substituents. These modifications are fundamental in altering the steric and electronic properties of the molecule, which is often a crucial step in the development of pharmacologically active compounds.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are among the most common transformations of the piperidine nitrogen.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net For instance, N-methylation of similar 4-hydroxypiperidine (B117109) cores has been documented as a key step in the synthesis of complex therapeutic analogs. google.com

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This reaction is often used to install protecting groups or to synthesize specific target molecules. A widely used method for N-acylation is the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). Another important acylation is the introduction of a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com This reaction is frequently employed to protect the piperidine nitrogen, allowing for selective reactions at other positions of the molecule. For example, N-Boc-4-hydroxypiperidine can be synthesized by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate in methanol (B129727). google.com Similarly, N-propionylation of related 4-anilinopiperidine esters has been successfully carried out using propionyl chloride and Hünig's base. nih.gov

Table 1: Common Reagents for N-Alkylation and N-Acylation

| Reaction Type | Reagent | Base/Solvent System | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ / DMF | Tertiary Amine |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Triethylamine / CH₂Cl₂ | Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine | Amide |

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen can also serve as a nucleophile in reactions that form new heterocyclic rings, although this is less common than simple alkylation or acylation. Such transformations typically involve reacting the piperidine with a bifunctional electrophile. For example, reaction with a compound containing both a good leaving group and a carbonyl group could potentially lead to a cyclization event forming a fused or spiro-heterocyclic system, though this often requires specific substrates and conditions. More direct methods involve multi-component reactions or post-modification of an N-substituted derivative to build a new ring. The synthesis of piperidine derivatives can involve various cyclization strategies, such as the reductive cyclization of amino acetals. nih.gov

Reactions Involving the C-4 Hydroxyl Group

The tertiary hydroxyl group at the C-4 position is another key site for functionalization. Its reactivity allows for oxidation, conversion into ethers and esters, and nucleophilic substitution, further diversifying the range of accessible derivatives.

Oxidation Reactions to Ketones

The tertiary alcohol of Methyl 4-hydroxypiperidine-4-carboxylate cannot be directly oxidized to a ketone without breaking a carbon-carbon bond. However, the closely related secondary alcohol, 4-hydroxypiperidine, can be oxidized to the corresponding ketone. For instance, the oxidation of 4-hydroxy-TEMPO (a piperidine derivative) to 4-oxo-TEMPO is a well-documented reaction. researchgate.net

In the context of the parent compound's synthesis, the C-4 hydroxyl group is often introduced by the reduction of the corresponding ketone, methyl 4-oxopiperidine-4-carboxylate. This reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol at low temperatures (e.g., 0 °C). chemicalbook.com The feasibility of this reduction strongly supports that the reverse reaction, the oxidation of a secondary analog, is a standard transformation.

Ether and Ester Formation

The C-4 hydroxyl group can act as a nucleophile to form ethers and esters.

Esterification can be achieved by reacting the hydroxyl group with an acid chloride or an acid anhydride in the presence of a base like pyridine. A patent describes the conversion of a similar 4-hydroxypiperidine derivative to its 4-propionyloxy derivative by treatment with propionic acid anhydride and pyridine. google.com This acylation of the hydroxyl group adds another layer of functionality to the molecule.

Ether formation , such as O-alkylation, is also possible. This can be accomplished under conditions similar to the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. The formation of phenoxy ethers at the C-4 position has also been noted in the chemical literature for related structures. nih.gov

Table 2: Reactions at the C-4 Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| Esterification | Propionic Anhydride | Pyridine | Propionate Ester |

| Esterification | Acetyl Chloride | Triethylamine / CH₂Cl₂ | Acetate Ester |

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is commonly done by protonating the hydroxyl group with a strong acid, followed by the loss of water to form a carbocation, which can then be attacked by a nucleophile.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. Another common method is to use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to directly convert the alcohol into the corresponding chloride or bromide. smolecule.com These halogenated derivatives are versatile intermediates for further substitution reactions.

Transformations of the Methyl Ester Group

The methyl ester group of this compound is a prime site for chemical modification, enabling the synthesis of a diverse range of derivatives through hydrolysis, amidation, and reduction reactions.

Hydrolysis to Carboxylic Acids

The conversion of the methyl ester to the corresponding carboxylic acid, 4-hydroxypiperidine-4-carboxylic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions, which promotes the saponification of the ester. The resulting carboxylate salt is then neutralized in an acidic workup to yield the free carboxylic acid. This process is crucial for subsequent reactions, such as amide bond formation, where the carboxylic acid is a necessary precursor.

Research has shown that lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water is an effective reagent system for the hydrolysis of substituted piperidine esters. nih.gov Similarly, vigorous basic hydrolysis using potassium hydroxide (KOH) in a high-boiling solvent like 1,2-propylene glycol has been employed to hydrolyze related piperidine derivatives to the corresponding carboxylic acid. researchgate.net

Table 1: Conditions for Hydrolysis of Piperidine Esters

| Reagents | Solvent | Reaction Type | Product | Reference |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF) / Water | Basic Hydrolysis | Carboxylic Acid | nih.gov |

| Potassium Hydroxide (KOH) | 1,2-Propylene Glycol | Vigorous Basic Hydrolysis | Carboxylic Acid | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Water | Acidic Hydrolysis | Carboxylic Acid | researchgate.net |

Amidation and Reduction Reactions

Further functionalization of the ester group can be achieved through amidation and reduction.

Amidation involves the reaction of the ester or, more commonly, the corresponding carboxylic acid with an amine to form an amide bond. A standard method involves activating the carboxylic acid (obtained from hydrolysis) with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) or using a reagent like HATU before introducing the amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. researchgate.net

Reduction of the methyl ester group leads to the formation of the corresponding primary alcohol, (4-hydroxy-piperidin-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. harvard.edu The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. harvard.edu

Table 2: Reagents for Amidation and Reduction of the Ester Group

| Transformation | Reagent(s) | Intermediate | Product | Reference |

| Amidation | EDC, HOBt, or HATU | Activated Ester | Amide | nih.gov |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | Acid Chloride | Amide | researchgate.net |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | - | Primary Alcohol | harvard.edu |

Multicomponent Reactions (MCRs) Incorporating the Piperidine Core

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The piperidine scaffold, particularly from precursors like N-protected 4-piperidones, is a valuable component in several MCRs, leading to the rapid assembly of structurally diverse molecules. mdpi.comnih.gov

The Ugi four-component reaction (U-4CR) is a prominent MCR used to synthesize α-aminoacyl amide derivatives. organic-chemistry.org This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov It has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are structurally related to the title compound. researchgate.netcapes.gov.br For instance, the synthesis of potent analgesics like carfentanil and remifentanil utilizes a Ugi reaction with a 4-piperidone (B1582916) derivative as a key step, demonstrating the power of this method for creating complex piperidine-based structures. nih.govresearchgate.netcapes.gov.br

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org This reaction offers a direct route to highly functionalized molecules and is noted for its high atom economy. researchgate.netslideshare.net While less common than the Ugi reaction for this specific scaffold, its principles can be applied to generate diverse piperidine derivatives. nih.gov

The Strecker reaction is a classic MCR that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com An optimized Strecker-type condensation of N-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide is a key step in the synthesis of a pharmaceutical intermediate, highlighting its utility in constructing the 4-amino-4-cyano-piperidine core, which can be further hydrolyzed to the corresponding carboxylic acid or ester. researchgate.netmdpi.com

Table 3: Overview of Multicomponent Reactions

| Reaction Name | Components | Key Product Scaffold | Reference |

| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | organic-chemistry.orgnih.gov |

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | wikipedia.orgorganic-chemistry.org |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Aminonitrile | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions of Piperidine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic systems, including piperidines. jocpr.comnih.gov These methods allow for the introduction of aryl, heteroaryl, and other groups onto the piperidine ring or its nitrogen atom.

The Suzuki-Miyaura coupling reaction is one of the most versatile methods for forming C-C bonds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govacs.org This reaction has been used to synthesize 2-substituted piperidines from tetrahydropyridine-2-boronic acid pinacol (B44631) esters, which couple efficiently with a variety of aryl and heteroaryl halides. nih.govacs.org This demonstrates the feasibility of creating C-C bonds on the piperidine backbone.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the arylation of amines. nih.govacsgcipr.org This reaction couples an amine with an aryl halide or sulfonate, catalyzed by a palladium-phosphine complex. acsgcipr.orgresearchgate.net It is particularly useful for synthesizing N-aryl piperidines. Studies have demonstrated the successful coupling of piperidine itself with various aryl bromides and chlorides using different palladium catalysts and ligands, such as Xantphos. researchgate.netrsc.orgnih.gov This methodology is crucial for synthesizing numerous pharmaceutical compounds where an N-aryl piperidine moiety is a key structural feature. nih.govrsc.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions for Piperidine Functionalization

| Reaction Name | Bond Formed | Coupling Partners | Catalyst System (Example) | Reference |

| Suzuki-Miyaura Coupling | C-C | Organoboron + Organic Halide/Triflate | Pd(PPh₃)₄ / Base | nih.govacs.orgmdpi.com |

| Buchwald-Hartwig Amination | C-N | Amine + Organic Halide/Triflate | Pd(OAc)₂ / Phosphine Ligand / Base | acsgcipr.orgresearchgate.netrsc.org |

Applications in Medicinal Chemistry and Drug Discovery

Methyl 4-hydroxypiperidine-4-carboxylate as a Key Intermediate in Drug Synthesis

This compound is a well-established key intermediate in the synthesis of potent synthetic opioid analgesics. researchgate.netgoogle.com Its structure is particularly crucial for the production of the fentanyl family of drugs, including the ultra-short-acting analgesic, Remifentanil. researchgate.netnih.gov

The synthesis of Remifentanil and its analogues often involves multi-step processes where the piperidine (B6355638) core is meticulously assembled and modified. google.comgoogle.com For instance, an efficient synthesis of a key precursor to Remifentanil, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzyl-4-piperidone. researchgate.net This highlights the industrial and pharmaceutical importance of piperidine intermediates in creating highly active narcotic analgesics. The synthesis of various 4-anilinopiperidine methyl esters, which are direct precursors to commercial analgesics like carfentanil, sufentanil, and remifentanil, further underscores the central role of this structural class. researchgate.net

Development of Analgesic and Opioid-Like Compounds

The piperidine moiety is an essential component of morphine, responsible for its analgesic activity, and remains a focus for the development of new pain management therapies targeting the µ-opioid receptor. tandfonline.com

The development of effective analgesics relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). For piperidine-based analgesics, modifications to the core structure significantly influence potency and receptor selectivity.

Key SAR findings for piperidine-based analgesics include:

N-Substituent: The group attached to the piperidine nitrogen is critical for activity. For example, in the fentanyl series, a phenethyl group is a common feature.

4-Position Substituents: The nature of the substituents at the 4-position of the piperidine ring dramatically affects analgesic potency. The anilido group (an N-phenylpropanamide group) found in fentanyl and its analogs is a prime example of a substituent that confers high potency. researchgate.net

Chirality and Conformation: The spatial arrangement of substituents can impact receptor binding. Studies on 4-(m-hydroxyphenyl)piperidines, which are flexible fragments of morphine, have shown that different alkyl substituents at the 4-position can favor specific conformations, thereby modulating mu-opioid receptor affinity and efficacy.

These principles guide the design of new compounds, where the this compound scaffold provides the foundational structure for introducing these critical pharmacophoric elements.

The 4-hydroxypiperidine (B117109) framework is a cornerstone in the design of compounds that mimic the analgesic effects of morphine. google.com These synthetic analogs often aim to replicate the potent pain relief of morphine while potentially offering different pharmacological profiles.

The fentanyl class of analgesics, which are structurally derived from a 4-anilidopiperidine core, are potent µ-opioid receptor agonists and are considered morphine-like in their analgesic action. researchgate.netnih.gov The synthesis of these compounds frequently utilizes intermediates derived from or similar to this compound. researchgate.netresearchgate.net Beyond the fentanyl class, 4-hydroxy-piperidine derivatives also serve as important intermediates for the synthesis of other morphine-like analgesics, such as those in the benzomorphan (B1203429) family. google.com

Table 1: Examples of Analgesics Developed from Piperidine Intermediates

| Drug | Therapeutic Class | Intermediate Class |

|---|---|---|

| Remifentanil | Opioid Analgesic | 4-Anilidopiperidine Carboxylate |

| Fentanyl | Opioid Analgesic | 4-Anilidopiperidine |

| Sufentanil | Opioid Analgesic | 4-Anilidopiperidine |

| Carfentanil | Opioid Analgesic | 4-Anilidopiperidine Carboxylate |

| Pethidine | Opioid Analgesic | 4-Phenylpiperidine |

Research into Anti-inflammatory Agents

The piperidine scaffold is not limited to analgesics; it is also explored for its potential in developing anti-inflammatory agents. Various piperidine derivatives have been synthesized and evaluated for their ability to reduce inflammation. researchgate.nethamdard.edu.pkmdpi.com

Research has shown that derivatives of piperidine-4-carboxamide exhibit considerable anti-inflammatory effects in preclinical models. researchgate.nethamdard.edu.pk For example, halogenated phenacyl derivatives of piperidine-4-carboxamide were found to have potent anti-inflammatory activity, comparable to standard reference drugs. hamdard.edu.pk While research may not always use this compound directly, the findings for structurally related piperidine amides and esters suggest that this chemical class holds promise for the development of new anti-inflammatory drugs. mdpi.comnih.gov The piperidine moiety is a component of various compounds investigated for their ability to inhibit inflammatory mediators. nih.gov

Exploration in Neuropharmacology

The versatility of the 4-hydroxypiperidine scaffold extends beyond opioid receptors into the broader field of neuropharmacology, where it is used to create ligands that interact with various neurotransmitter systems.

The 4-hydroxypiperidine core has been successfully used to develop ligands with high affinity for several non-opioid G protein-coupled receptors (GPCRs) that are important in the central nervous system.

Nociceptin (B549756) Receptors: A series of 4-hydroxy-4-phenylpiperidine analogs have been identified as potent ligands for the nociceptin receptor (NOP receptor), which is involved in pain modulation and other CNS functions. nih.gov

Histamine (B1213489) H3 Receptors: The 4-oxypiperidine structure is a key component in the design of potent antagonists and inverse agonists for the histamine H3 receptor. nih.govnih.gov This receptor modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders like Alzheimer's disease. nih.gov Structure-activity relationship studies have shown that modifications to the piperidine N-substituent and the linker attached to the 4-position oxygen can fine-tune the affinity and activity at this receptor. nih.govnih.gov

Table 2: Piperidine-Based Ligands for Neurotransmitter Systems

| Ligand Class | Target Receptor | Potential Application | Key Structural Feature |

|---|---|---|---|

| 4-Hydroxy-4-phenylpiperidines | Nociceptin (NOP) Receptor | Pain Modulation, Antitussive | 4-Aryl-4-hydroxy substitution |

Histamine H3 Receptor Antagonists/Inverse Agonists

The 4-hydroxypiperidine moiety is a well-established scaffold in the design of non-imidazole histamine H3 receptor (H3R) antagonists and inverse agonists. nih.gov These agents are of significant interest in medicinal chemistry because H3Rs are presynaptic autoreceptors that control the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862). nih.govwikipedia.org By blocking these receptors, H3R antagonists can increase neurotransmitter levels, offering potential therapeutic benefits for a range of neurological and cognitive disorders. nih.govnih.gov

Research into the structure-activity relationship (SAR) of 4-hydroxypiperidine-based H3R antagonists has shown that the piperidine ring acts as a central scaffold. nih.gov The hydroxyl group at the C4 position is often used as a point for etherification, linking the piperidine core to other pharmacophoric elements. For instance, studies have described highly potent antagonists where the 4-hydroxy group is connected to a benzofuranyl or benzyl (B1604629) moiety via an ether linkage. nih.gov

Key research findings include:

Derivatives of 4-hydroxypiperidine have been developed as potent and selective H3R antagonists. nih.govnih.gov

Compounds such as ADS-003, a benzofuranylpiperidinyloxy derivative, have demonstrated high antagonist potency (pA2 = 8.47). nih.gov

These antagonists enhance the release of neurotransmitters involved in cognition, such as acetylcholine and dopamine, in brain regions like the prefrontal cortex and hippocampus. nih.gov

This mechanism has led to the investigation of H3R antagonists for conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and epilepsy. nih.govwikipedia.org

Some research efforts focus on creating multi-target ligands by combining H3R antagonism with the inhibition of enzymes like acetylcholinesterase (AChE), which could offer improved cognitive enhancement in diseases such as Alzheimer's. acs.org

Table 1: Examples of 4-Hydroxypiperidine-Based Histamine H3 Receptor Ligands A representative table of research findings.

| Compound | Description | Target Affinity/Potency | Reference |

|---|---|---|---|

| ADS-003 | Benzofuranylpiperidinyloxy derivative | pA₂ = 8.47 (H₃R) | nih.gov |

| ADS-009 | A lead compound for structural modification | Potent H₃R antagonist/inverse agonist | nih.gov |

| ADS031 | Naphthalene series with a benzyl moiety | IC₅₀ = 1.537 µM (AChE), 12.5 nM affinity (hH₃R) | acs.org |

| Thioperamide | Imidazole-based H₃R antagonist prototype | pA₂ = 8.67 (H₃R) | nih.gov |

GABAₐ Receptor Agonists and Uptake Inhibitors

The piperidinecarboxylic acid scaffold, a close structural relative of this compound, has been extensively studied for its interaction with the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the CNS, and modulating its activity is a key strategy for treating conditions like epilepsy and anxiety. This can be achieved either by directly activating GABAₐ receptors with agonists or by increasing synaptic GABA concentrations by blocking its reuptake. nih.gov

Research has focused on synthesizing and evaluating various hydroxy- and amino-substituted piperidinecarboxylic acids to understand their affinity for GABA receptors and GABA uptake systems. nih.gov These studies have revealed that subtle changes in the substitution pattern on the piperidine ring determine whether a compound acts as a GABAₐ receptor agonist or a GABA uptake inhibitor. nih.gov

GABAₐ Receptor Agonists: Compounds that directly activate the GABAₐ receptor, mimicking the effect of GABA. For example, isonipecotic acid is a known specific GABAₐ agonist. nih.govnih.gov A related compound, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid, also interacts selectively with GABA receptors. nih.gov

GABA Uptake Inhibitors: Compounds that block the transport of GABA from the synaptic cleft back into neurons and glial cells, thereby prolonging its inhibitory action. nih.gov Nipecotic acid is a classic example of a GABA uptake inhibitor. nih.gov Studies have shown that certain hydroxypiperidine-3-carboxylic acids act as inhibitors of the GABA uptake system. nih.gov

The development of lipophilic analogs of these piperidine-based compounds has led to clinically used drugs like Tiagabine, an antiepileptic agent that contains (R)-nipecotic acid as its core structure for inhibiting GABA transport. nih.gov

Table 2: Activity of Substituted Piperidinecarboxylic Acids at GABA Systems Data from in vitro studies on rat brain tissue. nih.gov

| Compound | Structure Description | Primary Activity | Potency Comparison |

|---|---|---|---|

| Isonipecotic Acid | Piperidine-4-carboxylic acid | GABAₐ Receptor Agonist | Specific agonist |

| (3RS,4SR)-3-Hydroxypiperidine-4-carboxylic acid | Hydroxy-substituted piperidine | GABAₐ Receptor Agonist | Interacts selectively with GABA receptors |

| Nipecotic Acid | Piperidine-3-carboxylic acid | GABA Uptake Inhibitor | Potent inhibitor |

| (3RS,4RS)-4-Hydroxypiperidine-3-carboxylic acid | Hydroxy-substituted piperidine | GABA Uptake Inhibitor | Weaker than nipecotic acid |

Dopamine D₄ Receptor Ligand Design

The piperidine scaffold is a cornerstone in the design of ligands for dopamine receptors, particularly the D₄ subtype (D4R). chemrxiv.orgchemrxiv.orgmdpi.com The D4R is a G protein-coupled receptor primarily expressed in the limbic and cortical areas of the brain and is implicated in neuropsychiatric disorders such as schizophrenia and attention deficit disorder. nih.govnih.gov

Structural biology and medicinal chemistry studies have revealed that the piperidine ring can serve as a key anchoring element within the D4R binding pocket. chemrxiv.orgnih.gov A common pharmacophore for D4R ligands includes a basic nitrogen atom, often within a piperidine or similar heterocyclic ring, which forms a critical interaction with an aspartic acid residue (Asp115) in the receptor. chemrxiv.org

Research has led to the discovery of potent and selective D4R antagonists based on 3- and 4-hydroxypiperidine scaffolds. chemrxiv.orgchemrxiv.org

Studies have explored the structure-activity relationship of 4-benzyloxypiperidine derivatives, leading to the identification of selective D4R antagonists with favorable pharmacokinetic profiles. chemrxiv.org

There is a notable overlap between the pharmacophores for D4R and sigma-1 (σ₁) receptors, with both often accommodating a basic piperidine nitrogen and aromatic groups for π-π stacking interactions. chemrxiv.org Medicinal chemistry efforts have successfully designed compounds with high selectivity for one receptor over the other by modifying the substituents on the piperidine scaffold. chemrxiv.org

For example, the introduction of an NH-indazole moiety to a 4-hydroxypiperidine core resulted in compounds with nanomolar potency and high selectivity for the σ₁ receptor over the D4R. chemrxiv.org Conversely, other modifications on the piperidine scaffold have yielded highly selective D4R antagonists. chemrxiv.orgmdpi.com

Table 3: Binding Affinities of Representative Piperidine-Based Ligands for D₄ and σ₁ Receptors A selection of research compounds demonstrating scaffold utility. chemrxiv.org

| Compound ID | Scaffold | D₄R Kᵢ (nM) | σ₁R Kᵢ (nM) | Selectivity (σ₁:D₄) |

|---|---|---|---|---|

| 12a | 4-Hydroxypiperidine-Indazole | 860 | 1.2 | >700 |

| 12c | 4-Hydroxypiperidine-Trifluoromethyl Indazole | 580 | 0.7 | 829 |

Studies on Potential Antitumor Properties

While direct studies focusing on the antitumor properties of this compound itself are not prominent, the core piperidine scaffold is integral to compounds investigated for anticancer activity. The relevance of this scaffold often arises from its use in developing antagonists for receptors that have been implicated in cancer progression.

One of the key indirect links between the piperidine scaffold and antitumor research is through the dopamine D₄ receptor. Recent studies have explored the role of D4R in cancer, particularly in glioblastoma (GBM), an aggressive form of brain cancer. Research has shown that potent and selective D4R antagonists, which are often built upon piperazine (B1678402) or piperidine scaffolds, can decrease the viability of glioblastoma cell lines. mdpi.com This suggests that blocking the D4R signaling pathway could be a potential therapeutic strategy for certain cancers. Therefore, this compound serves as a valuable starting material for synthesizing such D4R antagonists for investigation in oncology.

Bioconjugation in Advanced Drug Delivery Systems

Bioconjugation is a strategy used to link a therapeutic agent to a carrier molecule, such as a polymer, peptide, or antibody, to improve its delivery and effectiveness. nih.gov This approach can enhance a drug's stability, solubility, and circulation half-life, and can enable targeted delivery to specific cells or tissues, thereby reducing off-target toxicity. nih.govnih.gov

Compounds like this compound are valuable as intermediates or linkers in the construction of bioconjugates due to their functional groups.

The hydroxyl group can be used to form ether or ester bonds, attaching the piperidine unit to a larger biomolecule or nanocarrier.

The methyl carboxylate group can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated to form a stable amide bond with an amine group on a biomolecule, such as the lysine (B10760008) residues in a protein or a peptide-based targeting ligand. nih.gov

This dual functionality allows the piperidine scaffold to be incorporated into complex drug delivery systems. For instance, it could be used to link a cytotoxic drug to a tumor-targeting peptide. The peptide would guide the entire conjugate to cancer cells, and upon arrival, the drug would be released, leading to a more effective and less toxic cancer therapy. nih.gov The use of such "smart" nanostructures that respond to specific stimuli within the tumor microenvironment represents a frontier in targeted drug delivery. nih.gov

Piperidine Derivatives in Neurological Disorder Research

The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals, including those targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Within this class of compounds, this compound stands out as a particularly valuable building block in medicinal chemistry for the development of novel agents for the treatment of neurological disorders. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester at the C4 position, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications.

The strategic importance of the 4-hydroxypiperidine-4-carboxylate moiety lies in its ability to serve as a template for creating derivatives that can interact with various CNS targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, or be further derivatized to introduce other functional groups, while the carboxylate offers a handle for amide bond formation or other ester modifications. These features enable the generation of libraries of compounds for screening against a range of neurological disease targets.

Research into piperidine derivatives has shown their potential in addressing a spectrum of neurological and psychiatric conditions. The structural framework of piperidine is a key component in drugs developed for Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. For instance, the piperidine moiety is central to the pharmacophore of several approved drugs that modulate neurotransmitter systems crucial for cognitive function and motor control.

Role in the Synthesis of Dopamine Receptor Ligands

Dopamine receptors, particularly the D2 and D4 subtypes, are significant targets in the treatment of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. nih.govnih.gov this compound serves as a valuable precursor for the synthesis of potent and selective dopamine receptor ligands. The 4-hydroxy group can be alkylated to introduce various substituents that can fine-tune the binding affinity and selectivity for different dopamine receptor subtypes.

A study on the discovery of benzyloxy piperidine-based dopamine D4 receptor antagonists utilized a closely related starting material, tert-butyl 4-hydroxypiperidine-1-carboxylate, to synthesize a series of compounds. nih.gov The synthesis involved the alkylation of the hydroxyl group followed by modifications at the piperidine nitrogen. nih.gov This highlights the utility of the 4-hydroxypiperidine scaffold in generating libraries of compounds for structure-activity relationship (SAR) studies. The general synthetic strategy underscores how this compound can be a key intermediate in similar synthetic routes.

The following table showcases representative data for benzyloxy piperidine-based dopamine D4 receptor antagonists, illustrating the impact of substitutions on binding affinity.

| Compound ID | R Group (at Oxygen) | R' Group (at Nitrogen) | D4R Ki (nM) |

| 8a | 3-fluorobenzyl | 3-fluoro-4-methoxybenzyl | 205.9 |

| 8b | 3,4-difluorophenyl | 3-fluoro-4-methoxybenzyl | 169 |

| 8c | 4-fluoro-3-methyl | 3-fluoro-4-methoxybenzyl | 135 |

| 8e | 4-methylbenzyl | 3-fluoro-4-methoxybenzyl | 241 |

| 8f | 2-methylbenzyl | 3-fluoro-4-methoxybenzyl | 343 |

| 11a | Phenyl | 2-chloroacetamide | 299 |

| 11d | Phenyl | 2-chloroacetamide | 121 |

| Data sourced from a study on benzyloxy piperidine based dopamine D4 receptor antagonists. nih.gov |

Application in the Development of Serotonin (B10506) Reuptake Inhibitors

Serotonin (5-HT) transporters are a primary target for the treatment of depression and other mood disorders. Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants, and the piperidine scaffold is a common feature in many of these drugs. researchgate.netuno.edu The versatility of this compound makes it a suitable starting material for the synthesis of novel SSRIs.

Research has shown that derivatives of 4-benzylpiperidine (B145979) carboxamides can act as dual serotonin and norepinephrine reuptake inhibitors. nih.gov While this study did not start directly from this compound, the resulting structures demonstrate the potential of the 4-carboxamide piperidine core in modulating serotonin and norepinephrine transporter activity. The synthesis of these compounds often involves the amidation of a piperidine-4-carboxylic acid derivative, a reaction for which this compound is an ideal precursor after hydrolysis of the ester. nih.gov

The structural modifications on the 4-benzylpiperidine carboxamide scaffold have a significant impact on their inhibitory activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).

| Compound ID | Linker Length | Aromatic Substituent | SERT IC50 (nM) | NET IC50 (nM) |

| 7e | 3 carbons | 4-Biphenyl | 15.3 | 28.7 |

| 7j | 3 carbons | 2-Naphthyl | 21.5 | 35.1 |

| Data adapted from a study on 4-benzylpiperidine carboxamides as dual reuptake inhibitors. nih.gov |

Precursor for Analgesics with Neurological Implications

The piperidine ring is a core component of many potent opioid analgesics, which exert their effects on the central nervous system. A related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a key intermediate in the synthesis of highly active narcotic analgesics like remifentanil and other fentanyl analogues. researchgate.net The synthesis of this intermediate starts from 1-benzylpiperidin-4-one, which can be conceptually linked to the derivatization of a 4-hydroxypiperidine structure. This underscores the relevance of the 4-substituted piperidine framework in the development of centrally acting analgesics.

The research in this area focuses on creating potent and safe analgesics, and the functionalized piperidine core allows for the necessary structural diversity to achieve this goal. researchgate.net

Advanced Research Perspectives and Emerging Applications

Computational Chemistry and Molecular Modeling of Piperidine (B6355638) Scaffolds

Modern computational methods are crucial for accelerating drug discovery by predicting the properties of molecules like Methyl 4-hydroxypiperidine-4-carboxylate before their synthesis. researchgate.netresearchgate.net These in silico techniques provide deep insights into the molecule's behavior and interaction with biological targets.

The piperidine ring typically adopts a chair conformation to minimize steric strain. rsc.orgacs.org For 4-substituted piperidines, the substituents can exist in either an axial or equatorial position. NMR spectroscopic studies have shown that for 4-hydroxypiperidine (B117109), the conformation can be influenced by the environment, though the equatorial position for the hydroxyl group is often preferred. rsc.org The presence of both a hydroxyl and a carboxylate group at the same carbon in this compound introduces additional complexity.

Computational analysis using methods like Density Functional Theory (DFT) can predict the most stable conformations. The balance between the steric bulk of the substituents and potential intramolecular hydrogen bonding between the hydroxyl group and the ester functionality determines the preferred geometry. This stereochemical and conformational information is vital, as the three-dimensional shape of the molecule dictates its ability to fit into the binding site of a biological target. whiterose.ac.ukthieme-connect.com The introduction of chiral centers can significantly influence a compound's physicochemical properties and biological activity. thieme-connect.com

In silico screening involves computationally docking a library of compounds into the three-dimensional structure of a protein target to predict binding affinity. researchgate.netsciengpub.ir Piperidine derivatives are frequently evaluated using these methods. researchgate.nettandfonline.com For instance, molecular docking studies on piperidine derivatives targeting the µ-opioid receptor have been used to predict binding affinities and identify key interactions with amino acid residues like Gln124, Asp147, and Tyr148. tandfonline.com

While specific docking studies for this compound are not widely published, its scaffold is relevant to targets like the sigma receptor (S1R). Computational studies on other piperidine-based S1R ligands have revealed crucial interactions with the receptor's amino acid residues, which are then validated through molecular dynamics simulations to assess the stability of the ligand-protein complex. rsc.orgrsc.org These simulations provide a dynamic view of the interaction, accounting for flexibility and environmental factors. researchgate.net

Table 1: Representative In Silico Data for Piperidine Derivatives

| Compound Type | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | Molecular Docking | -8.13 to -13.37 | Q124, D147, Y148, M151 |

| Piperazine-Substituted Naphthoquinones | PARP-1 | Molecular Docking | -7.17 to -7.41 | Not Specified |

| Piperine Derivatives | PPARγ | Molecular Docking | -1.2 | Ile341, Val339, Phe363 |

This table presents illustrative data from studies on various piperidine derivatives to demonstrate the application of in silico methods. Data sourced from multiple research findings. tandfonline.comacs.orgdovepress.com

Pharmacological Evaluation Methodologies for Piperidine Derivatives

Following computational analysis, promising compounds undergo rigorous pharmacological evaluation using a combination of in vitro and in vivo methods to determine their biological activity. mdpi.com

In vitro (cell-based or cell-free) assays are the first step in experimental validation. For piperidine derivatives, these can include a wide range of tests. For example, derivatives have been evaluated for their anticancer activity using MTT assays on cell lines like MGC-803, for antimicrobial effects against bacteria such as M. tuberculosis, and for enzyme inhibitory potential against targets like tyrosinase and pancreatic lipase. researchgate.netresearchgate.netnih.gov The results of these assays, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of a biological process), help quantify the compound's potency.

Receptor binding assays are a specific type of in vitro test used to measure the affinity of a ligand for a particular receptor. nih.gov These assays are fundamental in drug discovery for targets like G protein-coupled receptors (GPCRs) and ion channels. Radioligand binding assays are a classic example, where a radiolabeled compound known to bind to the receptor is competed off by the test compound.

Piperidine derivatives have been extensively studied for their binding to various receptors. For instance, novel piperidine derivatives have been evaluated for their affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov In these studies, the affinity is quantified by the Kᵢ value, which represents the inhibition constant. A lower Kᵢ value indicates a higher binding affinity. Such studies have identified piperidine ligands with high affinity (Kᵢ values in the low nanomolar range) and selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov

Table 2: Example Receptor Binding Data for a Piperidine Derivative

| Compound | Receptor | Radioligand | Kᵢ (nM) | Selectivity (σ₁/σ₂) |

|---|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | ³H-pentazocine | 0.96 ± 0.05 | 96-fold |

| σ₂ | [³H]DTG | 91.8 ± 8.1 |

This table shows representative data for a specific piperidine derivative to illustrate the output of receptor binding studies. Data sourced from a study on sigma receptor ligands. nih.gov